1,2-Dihydrotanshinquinone

Catalog No.
S607194
CAS No.
77769-21-2
M.F
C18H14O3
M. Wt
278.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dihydrotanshinquinone

CAS Number

77769-21-2

Product Name

1,2-Dihydrotanshinquinone

IUPAC Name

1,6-dimethyl-8,9-dihydronaphtho[1,2-g][1]benzofuran-10,11-dione

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

InChI

InChI=1S/C18H14O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h4,6-8H,3,5H2,1-2H3

InChI Key

OYOSADAKNZWZGA-UHFFFAOYSA-N

SMILES

CC1=CCCC2=C1C=CC3=C2C(=O)C(=O)C4=C3OC=C4C

Synonyms

1,2-dihydrotanshinquinone, 1,2-DT-quinone, dan-shen root extract, Danshen extract, danshen root extract, methylenetanshinquinone, tanshinquinone, methylene-

Canonical SMILES

CC1=CCCC2=C1C=CC3=C2C(=O)C(=O)C4=C3OC=C4C

-DTQ and its potential biological activities:

Several studies have investigated the potential biological activities of 1,2-DTQ, including:

  • Anti-inflammatory effects: 1,2-DTQ has been shown to exhibit anti-inflammatory properties in various cell and animal models [, ]. These studies suggest that 1,2-DTQ may play a role in modulating inflammatory pathways, potentially offering benefits in conditions like arthritis and inflammatory bowel disease.
  • Cardioprotective effects: Some studies have reported cardioprotective effects of 1,2-DTQ, including reducing oxidative stress and improving heart function in animal models [, ]. However, further research is needed to confirm these findings and understand the underlying mechanisms.
  • Neuroprotective effects: Emerging research suggests that 1,2-DTQ may have neuroprotective properties, potentially offering benefits in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease [, ]. However, more research is necessary to determine the effectiveness and safety of 1,2-DTQ in these conditions.

1,2-Dihydrotanshinquinone is a bioactive compound derived from the roots of Salvia miltiorrhiza, commonly known as Danshen. This compound is characterized by its molecular formula C18H14O3C_{18}H_{14}O_{3} and a molecular weight of 278.3 g/mol. It exhibits a unique structure that includes a quinone moiety, which is crucial for its biological activities. The compound is noted for its potential therapeutic effects, particularly in the treatment of various diseases due to its antioxidant and anti-inflammatory properties .

  • Studies suggest that 1,2-DTQ may help regulate muscle function in DM1 by affecting the interaction between RNA and a protein called muscleblind-like protein 1 (MBNL1) [, ].
  • MBNL1 plays a role in muscle development and function, and abnormal RNA-MBNL1 interactions are implicated in DM1 [].
  • More research is needed to fully understand the mechanism of action of 1,2-DTQ in DM1.
  • Information on the safety profile of isolated 1,2-DTQ is limited.
  • The safety of Danshen root, which contains 1,2-DTQ along with other compounds, has been studied [].
  • Danshen root is generally considered safe when used appropriately [].
, including:

  • Redox Reactions: The compound can undergo oxidation and reduction processes, which are essential for its biological activity. For instance, it can be reduced to form 1,2-dihydrotanshinone under certain conditions.
  • Nucleophilic Addition: The electrophilic nature of the quinone allows it to react with nucleophiles, leading to the formation of adducts.
  • Condensation Reactions: It may also participate in condensation reactions where it combines with other molecules to form larger structures.

These reactions are critical in understanding the compound's reactivity and potential applications in medicinal chemistry

1,2-Dihydrotanshinquinone exhibits significant biological activities, including:

  • Antimicrobial Activity: It has been shown to be effective against various pathogens, including Trypanosoma brucei rhodesiense and Plasmodium falciparum, which are responsible for sleeping sickness and malaria, respectively .
  • Antioxidant Properties: The compound acts as a potent antioxidant, scavenging free radicals and reducing oxidative stress in cells.
  • Anti-inflammatory Effects: It has demonstrated the ability to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity: Preliminary studies suggest that 1,2-dihydrotanshinquinone may induce apoptosis in cancer cells and inhibit tumor growth.

These properties highlight its potential as a therapeutic agent in various medical applications .

The synthesis of 1,2-dihydrotanshinquinone can be achieved through several methods:

  • Extraction from Natural Sources: It can be isolated from Salvia miltiorrhiza through solvent extraction techniques followed by purification methods such as chromatography.
  • Chemical Synthesis: Laboratory synthesis may involve multi-step reactions starting from simpler organic compounds. Common methods include:
    • Oxidation of Dihydrotanshinone: This involves oxidizing dihydrotanshinone using oxidizing agents like potassium permanganate or chromium trioxide.
    • Cyclization Reactions: These reactions can also be employed to construct the quinone structure from suitable precursors.

These synthetic routes are significant for producing the compound in sufficient quantities for research and therapeutic use .

Studies on the interactions of 1,2-dihydrotanshinquinone with biological systems have revealed important insights:

  • Protein Binding Studies: Research indicates that this compound can bind to various proteins involved in metabolic pathways, influencing their activity.
  • Synergistic Effects: When combined with other compounds or drugs, it may enhance therapeutic effects or reduce side effects through synergistic interactions.
  • Mechanisms of Action: Investigations into its mechanisms reveal that it may modulate signaling pathways related to inflammation and apoptosis.

These studies are crucial for understanding how 1,2-dihydrotanshinquinone can be effectively used in therapeutic contexts .

Several compounds share structural or functional similarities with 1,2-dihydrotanshinquinone. Here are some notable examples:

Compound NameStructure TypeBiological Activity
DihydrotanshinoneDiterpenoidAntioxidant, anticancer
Tanshinone IDiterpenoidAntimicrobial, anti-inflammatory
Tanshinone II ADiterpenoidAnticancer, cardioprotective
Tanshinone II BDiterpenoidAntioxidant

Uniqueness of 1,2-Dihydrotanshinquinone

1,2-Dihydrotanshinquinone stands out due to its specific quinonic structure that enhances its redox properties compared to other similar compounds. This unique feature contributes significantly to its potent biological activities and therapeutic potential. Furthermore, its dual action against both microbial infections and oxidative stress distinguishes it from other compounds within the same class .

XLogP3

3.1

Wikipedia

1,6-Dimethyl-8,9-dihydrophenanthro[1,2-b]furan-10,11-dione

Dates

Modify: 2023-08-15

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